Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation clearly indicates the structural components: a benzoate ester with methyl substitution, three fluorine atoms at positions 2, 3, and 5 of the aromatic ring, and a 4-methylpiperazin-1-yl group attached at position 4. The compound has been assigned the Chemical Abstracts Service registry number 1858256-51-5, which serves as its unique chemical identifier in databases worldwide.
The compound is also referenced by its MDL number MFCD28040508, which facilitates its identification in chemical supplier catalogs and research databases. Additional systematic identifiers include its InChI key VPCWPQRNWLTPOF-UHFFFAOYSA-N, which provides a standardized string representation of its molecular structure. The PubChem compound identifier for this substance is CID 97891185, enabling researchers to access comprehensive chemical information through the National Institutes of Health chemical database.
The Simplified Molecular Input Line Entry System representation of this compound is COC(=O)c1cc(F)c(N2CCN(C)CC2)c(F)c1F, which encodes the complete structural connectivity in a linear format. This notation clearly shows the methyl ester group, the trifluorinated aromatic ring, and the methylpiperazine substituent in a computer-readable format that facilitates database searches and chemical informatics applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₁₅F₃N₂O₂, indicating a composition of thirteen carbon atoms, fifteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been calculated as 288.27 grams per mole, which places this compound in the mid-range molecular weight category for pharmaceutical intermediates.
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 |
| Hydrogen | 15 | 1.008 | 15.12 |
| Fluorine | 3 | 18.998 | 56.994 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 2 | 15.999 | 31.998 |
| Total | 35 | - | 288.266 |
The elemental composition reveals that fluorine contributes approximately 19.8% of the total molecular weight, which is significant and contributes to the compound's unique physicochemical properties. The presence of three fluorine atoms creates substantial electronegativity within the molecule, affecting both its electronic distribution and intermolecular interactions. The nitrogen content, representing 9.7% of the molecular weight, arises exclusively from the methylpiperazine moiety, which introduces basic character to an otherwise neutral ester framework.
The molecular density and other thermodynamic properties are influenced by the compact packing arrangement possible due to the planar aromatic ring system and the conformational flexibility of the piperazine ring. The relatively high fluorine content suggests enhanced metabolic stability and altered lipophilicity compared to non-fluorinated analogs, characteristics that are particularly relevant in pharmaceutical applications.
Crystallographic Data and Three-Dimensional Conformational Features
While specific crystallographic data for this compound was not available in the current literature sources, the three-dimensional conformational features can be analyzed based on the molecular structure and known crystallographic principles. The compound features a planar aromatic benzoate core with the methyl ester group maintaining coplanarity due to resonance stabilization. The three fluorine substituents at positions 2, 3, and 5 create a significant electronic perturbation of the aromatic system while maintaining the overall planarity of the benzene ring.
The methylpiperazine substituent at position 4 introduces significant three-dimensional character to the molecule. Piperazine rings typically adopt chair conformations similar to cyclohexane, with the nitrogen atoms positioned to minimize steric interactions. The N-methyl substitution on one nitrogen atom creates asymmetry in the piperazine ring, potentially leading to preferred conformational states. The connection between the piperazine ring and the aromatic system occurs through a carbon-nitrogen bond, which allows for rotational freedom around this axis.
Computational modeling studies suggest that the molecule can adopt multiple low-energy conformations due to rotation around the aryl-piperazine bond. The electronic effects of the multiple fluorine substituents influence the electron density distribution across the aromatic ring, potentially affecting the preferred orientation of the piperazine substituent. The presence of electron-withdrawing fluorine atoms at positions ortho and meta to the piperazine attachment point creates an electronic environment that may stabilize certain conformational arrangements through electrostatic interactions.
The three-dimensional structure is further influenced by intramolecular interactions, including potential hydrogen bonding between the piperazine nitrogen atoms and nearby fluorine substituents. These weak interactions, while not strongly directional, can contribute to conformational preferences and overall molecular stability in both solution and solid states.
Spectroscopic Fingerprinting (NMR, IR, MS)
The spectroscopic characterization of this compound requires consideration of its complex structural features, including the heavily fluorinated aromatic system and the flexible piperazine moiety. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for this compound, with both proton and carbon-13 spectra offering detailed insights into the molecular framework.
In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signals that reflect its structural complexity. The aromatic proton at position 6 of the benzene ring appears as a distinctive signal, likely appearing downfield due to the electron-withdrawing effects of the multiple fluorine substituents. The methyl ester group contributes a sharp singlet signal, typically observed around 3.9 parts per million, representing the three equivalent protons of the methoxy group. The piperazine ring system generates multiple signals corresponding to the methylene protons, which appear as complex multiplets due to the conformational flexibility of the six-membered ring.
The N-methyl group of the piperazine ring produces a characteristic singlet signal, usually observed around 2.3 parts per million, representing the three equivalent protons attached to the nitrogen atom. The piperazine ring protons appear as a series of multiplets in the aliphatic region, with chemical shifts influenced by the electron-donating nature of the nitrogen atoms and the electronic effects transmitted from the aromatic system.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing significantly downfield, typically around 165 parts per million. The aromatic carbon atoms exhibit a complex splitting pattern due to coupling with the fluorine nuclei, creating characteristic doublets, triplets, and quartets depending on the number of fluorine atoms in close proximity. The methoxy carbon appears around 52 parts per million, while the piperazine carbon atoms generate signals in the aliphatic region between 45 and 55 parts per million.
Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable information for this heavily fluorinated compound. Each fluorine atom produces distinct signals based on its chemical environment, with coupling patterns arising from fluorine-fluorine interactions and carbon-fluorine coupling. The three fluorine atoms at positions 2, 3, and 5 exhibit different chemical shifts due to their varying electronic environments, with the fluorine at position 3 particularly affected by its proximity to the electron-donating piperazine substituent.
Mass spectrometry analysis of this compound would be expected to show a molecular ion peak at mass-to-charge ratio 288, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the methoxy group (mass 31) and various fragmentations of the piperazine ring system. The presence of multiple fluorine atoms creates distinctive isotope patterns that aid in structural confirmation and purity assessment.
Properties
IUPAC Name |
methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-17-3-5-18(6-4-17)12-9(14)7-8(13(19)20-2)10(15)11(12)16/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCWPQRNWLTPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate typically involves:
- Starting from fluorinated benzoic acid derivatives or their esters.
- Introduction of the 4-methylpiperazin-1-yl substituent via nucleophilic aromatic substitution or palladium-catalyzed coupling.
- Esterification or transesterification steps to produce the methyl ester functionality.
- Purification steps such as flash chromatography to isolate the target compound.
Preparation of Fluorinated Benzoate Intermediates
Fluorinated benzoate esters, such as methyl 2-amino-5-(trifluoromethyl)benzoate, serve as key intermediates. Their preparation involves:
These methods highlight the importance of controlled acidic esterification and palladium-catalyzed carbonylation in preparing fluorinated methyl benzoates.
Introduction of the 4-Methylpiperazin-1-yl Group
The 4-methylpiperazin-1-yl substituent is introduced through nucleophilic aromatic substitution or palladium-catalyzed amination:
Nucleophilic Aromatic Substitution (SNAr): Fluorinated aromatic esters bearing activated positions (e.g., fluorines ortho or para to ester) undergo substitution by 4-methylpiperazine under basic or heating conditions. This method benefits from the electron-withdrawing fluorines activating the ring toward nucleophilic attack.
Palladium-Catalyzed Coupling: Analogous to Buchwald-Hartwig amination, palladium catalysts facilitate coupling between aryl halides (or pseudohalides) and 4-methylpiperazine. For example, in related compounds, PdCl2(PPh3)2 and CuI are used with bases such as DIPEA in DMF at elevated temperatures (~80°C) overnight, yielding high product purity and good yields (~80%).
Representative Synthetic Procedure from Literature
A close analogue, N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, was synthesized by:
- Reacting the corresponding aryl amide with 4-methylpiperazine under palladium catalysis.
- Conditions: PdCl2(PPh3)2 (0.11 mmol), CuI (0.11 mmol), DIPEA (2.26 mmol), DMF solvent, argon atmosphere, 80°C overnight.
- Work-up: Precipitation in ice water, filtration, and silica gel flash chromatography.
- Yield: 81%.
This procedure can be adapted for this compound by selecting appropriate fluorinated benzoate ester precursors.
Alternative Synthetic Routes and Considerations
Amide Formation and Subsequent Modification: Some synthetic routes involve initial amide formation from carboxylic acids and piperazine derivatives, followed by fluorination or esterification steps. However, for this compound, direct substitution on the fluorinated ester is more common.
Use of Protecting Groups: Boc or other acid-labile protecting groups may be employed to protect amines during multi-step synthesis, especially when sensitive functional groups are present.
Solvent and Base Selection: DMF and DMSO are preferred solvents for palladium-catalyzed reactions due to their polarity and ability to dissolve reagents. Bases like DIPEA, triethylamine, or potassium tert-butoxide facilitate deprotonation and catalysis.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | Fluorinated benzoic acid or ester | Commercially available or synthesized via halogenation/carbonylation |
| Esterification | Methanol + conc. H2SO4, reflux 18 h or microwave 125°C 2 h | High yield with conventional reflux; microwave reduces time |
| Piperazine Introduction | PdCl2(PPh3)2, CuI, DIPEA, DMF, 80°C, overnight | High yield (~80%), inert atmosphere recommended |
| Purification | Flash chromatography on silica gel | Removes impurities, ensures product purity |
| Yield Range | 70-85% overall | Dependent on reaction scale and purity |
Research Findings and Optimization Notes
Prolonged reaction times or elevated temperatures (>120°C) may lead to side reactions such as transesterification or decomposition; thus, temperature control is critical.
The presence of multiple fluorine atoms enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution by piperazine derivatives without harsh conditions.
Palladium-catalyzed amination offers superior regioselectivity and milder conditions compared to direct nucleophilic aromatic substitution, improving yields and product purity.
Ester hydrolysis and subsequent re-esterification steps can be used to fine-tune the ester moiety if needed, with lithium hydroxide commonly employed for hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research has indicated that compounds containing the piperazine moiety exhibit significant antidepressant and anxiolytic effects. Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate may act on serotonin receptors, which are crucial in mood regulation. Its trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and efficacy in treating mood disorders .
Anticancer Activity
Recent studies have suggested that derivatives of benzoic acid with piperazine rings can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The trifluoromethyl substituent may enhance the compound's biological activity against various cancer cell lines . Further investigation is warranted to elucidate the specific mechanisms of action.
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable building block in organic synthesis .
Study on Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their effects on serotonin receptors. This compound was highlighted for its promising activity profile, suggesting potential as a novel antidepressant agent .
Anticancer Research
In another study focusing on anticancer properties, researchers synthesized several analogs of this compound and tested their efficacy against different cancer cell lines. The results indicated that specific modifications to the piperazine structure could lead to enhanced cytotoxicity against cancer cells .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical | Potential antidepressant and anxiolytic properties targeting serotonin receptors |
| Anticancer | Inhibition of tumor growth; further studies needed to confirm efficacy |
| Chemical Synthesis | Valuable intermediate for synthesizing complex organic molecules |
Mechanism of Action
The mechanism by which Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the piperazine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly influences physicochemical and biological properties. Key analogs from include:
*Physical states inferred from structural analogs (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid in is a solid with mp 187–190°C).
- Key Observations: Polarity and Solubility: The 4-methylpiperazine group in SY230326 introduces a basic tertiary amine, enhancing water solubility under acidic conditions compared to morpholine (SY230323) or pyrrolidine (SY230325) derivatives. Bioactivity Potential: Piperazine moieties are prevalent in pharmaceuticals due to their ability to modulate pharmacokinetic properties (e.g., ciprofloxacin). This suggests SY230326 may have superior bioavailability compared to non-nitrogenated analogs like SY230324 .
Comparison with Acid Derivatives
The carboxylic acid counterpart, 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid (CAS: 812643-49-5), differs in reactivity and application:
- Key Observations :
Comparison with Ethyl Benzoate Derivatives ()
Ethyl benzoates like I-6230 and I-6232 feature phenethylamino substituents instead of piperazine. For example:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
- I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate
| Property | SY230326 (Methyl Ester) | I-6230/I-6232 (Ethyl Esters) |
|---|---|---|
| Ester Chain | Methyl (smaller, less lipophilic) | Ethyl (larger, more lipophilic) |
| Substituent Complexity | Single piperazine group | Pyridazine-phenethylamino systems |
| Potential Use | Kinase inhibitors, CNS agents | Anticancer or antimicrobial agents |
- Key Observations :
Comparison with Simple Alkyl Benzoates ()
Simple alkyl benzoates (e.g., methyl, ethyl benzoate) lack complex substituents but provide insights into ester effects:
| Property | SY230326 | Methyl Benzoate |
|---|---|---|
| Substituents | Trifluoro, 4-methylpiperazine | Unsubstituted |
| Melting Point | Likely >100°C (solid) | 12°C (liquid at room temperature) |
| Applications | Pharmaceutical intermediates | Fragrance, solvent |
- Key Observations :
- Fluorination and piperazine substitution in SY230326 drastically alter its physical and chemical behavior compared to simple alkyl benzoates, rendering it more suitable for targeted biological applications .
Biological Activity
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate (CAS No. 1858256-51-5) is a synthetic organic compound notable for its complex structure, which includes trifluoromethyl groups and a piperazine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅F₃N₂O₂ |
| Molecular Weight | 288.27 g/mol |
| IUPAC Name | This compound |
| Storage Conditions | Ambient temperature |
| CAS Number | 1858256-51-5 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards specific receptors or enzymes. The piperazine moiety contributes to its pharmacokinetic properties , potentially influencing absorption, distribution, metabolism, and excretion (ADME) profiles.
Target Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Binding : Its structure may allow it to interact effectively with various receptors, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound has been explored for its potential anticancer activities, particularly through inhibition of carbonic anhydrase IX (CAIX), which is overexpressed in many tumors. This inhibition could lead to reduced tumor growth and metastasis by altering the tumor microenvironment.
Antimicrobial Studies
A study conducted on various derivatives of benzoates indicated that compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising compared to standard antibiotics .
Anticancer Research
Research focusing on CAIX inhibitors highlighted the potential of this compound in targeting tumor cells. Compounds designed with similar structural features exhibited high binding affinities to CAIX isoforms, suggesting that this compound could be developed as a therapeutic agent for cancer treatment .
Q & A
Q. Key Parameters :
- Temperature control (<100°C) to avoid decomposition of the piperazine moiety.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Monitoring reaction progress via TLC or LC-MS to isolate intermediates.
Data Contradictions :
Discrepancies in yield (e.g., 60–85%) may arise from residual moisture or incomplete ligand coordination. Validate purity via ¹H/¹³C NMR and HRMS .
How can crystallographic data resolve ambiguities in the structural conformation of this compound?
Advanced Structural Analysis
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXS is critical for:
- Confirming the chair conformation of the 4-methylpiperazine ring (Cremer-Pople parameters) .
- Identifying intermolecular interactions (e.g., C–H···F/O hydrogen bonds) that stabilize the crystal lattice .
- Resolving regiochemical ambiguities in trifluoro-substituted aromatic systems .
Example :
In related fluorinated benzoates, SCXRD revealed torsional angles of 69.5–78.8° between aromatic planes, influencing solubility and packing efficiency .
What methodologies are recommended for evaluating the antimicrobial activity of this compound?
Q. Basic Bioactivity Screening
- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Positive Controls : Compare with fluoroquinolones (e.g., ciprofloxacin) or azoles (e.g., fluconazole) .
- Data Interpretation : Report MIC (Minimum Inhibitory Concentration) values in µg/mL, noting activity thresholds (e.g., MIC < 10 µg/mL = potent).
Q. Advanced Mechanistic Studies :
- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes.
- Target Binding : Molecular docking (AutoDock/Vina) to predict interactions with bacterial topoisomerases or fungal CYP51 .
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?
Q. Advanced SAR Strategies
- Piperazine Substitution : Replace 4-methylpiperazine with morpholine or diazepane to alter lipophilicity (logP) and bioavailability .
- Fluorine Positioning : Compare 2,3,5-trifluoro vs. 2,4,5-trifluoro isomers; SCXRD data show ortho-fluorine groups enhance π-stacking .
- Ester Hydrolysis : Test methyl vs. ethyl esters for metabolic stability in liver microsomes .
Q. Basic Characterization
Q. Advanced Techniques :
- X-ray Photoelectron Spectroscopy (XPS) : Validate fluorine content in bulk samples.
- DSC/TGA : Monitor thermal stability (decomposition >200°C) for storage recommendations .
How can computational chemistry predict the metabolic pathways of this compound?
Q. Advanced Computational Modeling
- Metabolite Prediction : Use software like MetaSite or GLORYx to identify likely Phase I/II metabolites (e.g., ester hydrolysis to benzoic acid derivatives) .
- CYP450 Inhibition : Molecular dynamics simulations to assess binding affinity with CYP3A4/2D6 isoforms.
- Toxicity Profiling : QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity risks .
What strategies mitigate contradictions in bioactivity data across different studies?
Q. Data Reconciliation Framework
Standardize Assays : Adopt CLSI/EUCAST guidelines for MIC determination .
Control Variability : Use identical microbial strains and growth media.
Cross-Validate : Compare in vitro results with in vivo efficacy (e.g., murine infection models).
Statistical Analysis : Apply ANOVA or Tukey’s test to identify outliers in replicate experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
